Product packaging for Glucose 1-phosphate(Cat. No.:)

Glucose 1-phosphate

Cat. No.: B8677210
M. Wt: 260.14 g/mol
InChI Key: HXXFSFRBOHSIMQ-GASJEMHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucose 1-phosphate (G1P), also known as Cori ester, is a fundamental biochemical reagent central to carbohydrate metabolism. It exists in α- and β-anomeric forms, with α-D-glucose 1-phosphate being the primary form involved in mammalian metabolic pathways . In research, G1P is critically studied in glycogen metabolism, where it is the direct product of the glycogen phosphorylase reaction during glycogen breakdown (glycogenolysis) . For energy utilization, it is converted to glucose 6-phosphate via the enzyme phosphoglucomutase . Conversely, in anabolic processes, G1P serves as a precursor for glycogenesis. It reacts with UTP to form UDP-glucose, a key substrate for glycogen synthase, enabling the renewal of glycogen stores . UDP-glucose also acts as a sugar donor for the synthesis of other sugars like UDP-galactose and UDP-glucuronic acid, linking G1P to broader metabolic networks . Recent, high-impact research published in 2025 has revealed a novel function of G1P in immunometabolism. The compound was shown to promote the compartmentalization of glycogen with the pentose phosphate pathway (PPP) in CD8+ memory T cells and inflammatory macrophages . Mechanistically, G1P allosterically facilitates the binding of glucose-6-phosphate dehydrogenase (G6PD) to glycogen, initiating liquid-liquid phase separation (LLPS) that recruits PPP enzymes. This compartmentalized cascade enhances NADPH production, which is essential for reactive oxygen species (ROS) homeostasis and redox balance . Based on this mechanism, G1P has been demonstrated to act as an agent that modulates memory fitness in tumor-reactive CD8+ T cells, highlighting its potential as a subject of study in cancer immunotherapy research . Researchers value this compound for studies in energy metabolism, enzymatic assays, glycobiology, and emerging fields like immunology and cell signaling. Its role as a substrate and metabolic regulator makes it an essential tool for investigating cellular bioenergetics and metabolic adaptation. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13O9P B8677210 Glucose 1-phosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1

InChI Key

HXXFSFRBOHSIMQ-GASJEMHNSA-N

SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O

Origin of Product

United States

Metabolic Pathways Involving Glucose 1 Phosphate

Glycogen (B147801) Metabolism: A Dual Role

Glucose 1-phosphate stands at the crossroads of glycogen metabolism, serving as both a product of glycogenolysis and a precursor for glycogenesis. This dual functionality allows for the efficient storage and mobilization of glucose, primarily in the liver and skeletal muscle, to meet the body's energy demands.

Glycogenolysis: this compound Generation from Glycogen Degradation.wikipedia.orgnih.govbritannica.com

Glycogenolysis is the metabolic process of breaking down glycogen into glucose. britannica.com The primary product of this pathway is this compound, which is generated through the sequential action of two key enzymes. wikipedia.orgbritannica.com This process is essential for providing an immediate energy source and for maintaining blood glucose levels, particularly during periods of fasting. britannica.com

The initial and rate-limiting step of glycogenolysis is catalyzed by the enzyme glycogen phosphorylase. nih.gov This enzyme facilitates the phosphorolytic cleavage of the α-1,4 glycosidic bonds that link glucose units in the linear chains of glycogen. wikipedia.orgnih.gov The reaction involves the addition of an inorganic phosphate (B84403) (Pi) to the non-reducing end of a glycogen chain, resulting in the release of a glucose molecule as this compound. wikipedia.orgyoutube.com This process continues until the enzyme approaches an α-1,6 glycosidic bond at a branch point, where it can no longer function. wikipedia.org

Key Features of Glycogen Phosphorylase Activity:

FeatureDescription
Enzyme Glycogen Phosphorylase
Reaction Type Phosphorolysis
Bond Cleaved α-1,4 glycosidic bond
Product This compound
Cofactor Pyridoxal phosphate (PLP) libretexts.org

To allow for the complete degradation of the branched glycogen molecule, the glycogen debranching enzyme comes into play. wikipedia.orgwikipedia.org This enzyme possesses two distinct catalytic activities: a transferase activity and a glucosidase activity. wikipedia.orgnumberanalytics.com First, the transferase activity (4-α-D-glucanotransferase) removes a block of three glucose residues from the branch and transfers them to the non-reducing end of a nearby chain, forming a new α-1,4 linkage. wikipedia.org This leaves a single glucose residue at the branch point, linked by an α-1,6 glycosidic bond. wikipedia.org The second activity, amylo-α-1,6-glucosidase, then hydrolyzes this remaining α-1,6 bond, releasing a free glucose molecule. wikipedia.orgwikipedia.org This resolution of the branch points allows glycogen phosphorylase to resume its activity on the now-linear chain. wikipedia.org

Glycogenesis: this compound as a Precursor for Glycogen Synthesis.nih.govwikipedia.orglibretexts.org

Glycogenesis is the metabolic pathway for the synthesis of glycogen from glucose. nih.gov In this process, this compound serves as the essential precursor molecule that is activated and then incorporated into growing glycogen chains. wikipedia.orglibretexts.org

Before it can be added to a glycogen chain, this compound must be activated. This activation step is catalyzed by the enzyme UDP-glucose pyrophosphorylase. wikipedia.orgnih.gov The enzyme facilitates a reaction between this compound and Uridine (B1682114) triphosphate (UTP) to form UDP-glucose and pyrophosphate (PPi). wikipedia.orgnih.govyoutube.com The subsequent rapid hydrolysis of pyrophosphate drives this reaction forward, ensuring an adequate supply of UDP-glucose for glycogen synthesis. youtube.comlibretexts.org

The Activation Reaction: this compound + UTP ⇌ UDP-glucose + PPi wikipedia.org

The final step in the elongation of glycogen chains is catalyzed by glycogen synthase. wikipedia.org This key regulatory enzyme transfers the glucosyl residue from UDP-glucose to the non-reducing end of a pre-existing glycogen primer, forming a new α-1,4 glycosidic bond. youtube.comwikipedia.org This process requires a primer, which can be a short chain of glucose residues initiated by the protein glycogenin. youtube.com Glycogen synthase can only extend an existing chain and cannot initiate a new one from scratch. youtube.combookdown.org

Interconversion with Glucose 6-Phosphate via Phosphoglucomutase

The reversible conversion of this compound (G1P) to Glucose 6-phosphate (G6P) is a pivotal reaction in carbohydrate metabolism, catalyzed by the enzyme phosphoglucomutase (PGM). wikipedia.orgworthington-biochem.com This isomerization allows for the integration of G1P, primarily derived from glycogenolysis, into mainstream metabolic pathways such as glycolysis and the pentose (B10789219) phosphate pathway. wikipedia.orgsapientia.ro Conversely, the conversion of G6P to G1P is the initial step for glycogenesis, the process of glycogen synthesis. wikipedia.orgontosight.ai

The reaction mechanism involves a phosphorylated enzyme intermediate. ebi.ac.ukberkeley.edu The enzyme, which has a phosphorylated serine residue in its active site, donates its phosphate group to the substrate, forming a transient glucose 1,6-bisphosphate intermediate. ebi.ac.uknih.gov Subsequently, the enzyme accepts a phosphate group from a different position on the sugar, resulting in the isomerized product and the regenerated phosphorylated enzyme. ebi.ac.uk This process requires the presence of a divalent cation, typically magnesium (Mg2+), which is crucial for the catalytic activity. ebi.ac.uk

The direction of the reaction is dictated by the metabolic needs of the cell. During glycogenolysis, when the cell requires energy, the equilibrium favors the formation of G6P from G1P. wikipedia.org G6P can then enter glycolysis to generate ATP or the pentose phosphate pathway to produce NADPH and precursors for nucleotide synthesis. wikipedia.orgsapientia.ro In contrast, during periods of high blood glucose, the conversion of G6P to G1P is favored, channeling glucose units towards glycogen storage. wikipedia.org The reaction is in free equilibrium, though the formation of G6P is generally favored. worthington-biochem.comwikipedia.org

Research has provided detailed insights into the kinetics of this interconversion. For instance, studies on Pseudomonas aeruginosa phosphomannomutase/phosphoglucomutase have elucidated the transient-state kinetics, confirming the formation of the glucose 1,6-bisphosphate intermediate and a reorientation step of this intermediate within the enzyme's active site. nih.gov

The table below summarizes key aspects of the interconversion reaction.

AspectDescriptionSignificance
EnzymePhosphoglucomutase (PGM)Catalyzes the reversible isomerization of G1P and G6P. wikipedia.orgworthington-biochem.com
ReactionThis compound ⇌ Glucose 6-phosphateConnects glycogen metabolism with glycolysis and the pentose phosphate pathway. wikipedia.orgsapientia.ro
MechanismInvolves a glucose 1,6-bisphosphate intermediate and a phosphorylated enzyme. ebi.ac.uknih.govEnsures efficient transfer of the phosphate group.
CofactorDivalent cations, especially Mg2+. ebi.ac.ukEssential for enzyme activity.
RegulationCellular concentrations of G1P and G6P.Directs glucose flux towards either energy production or storage based on cellular needs. wikipedia.org

Role in Other Carbohydrate Metabolic Pathways

Galactose Metabolism: Intermediary for Conversion of Galactose 1-Phosphate

This compound plays a crucial role as an intermediary in the Leloir pathway, the primary route for galactose metabolism. mhmedical.com In this pathway, ingested galactose is first phosphorylated to galactose 1-phosphate by the enzyme galactokinase. sketchy.comnih.gov Subsequently, galactose-1-phosphate uridyltransferase (GALT) catalyzes a key reaction where galactose 1-phosphate and UDP-glucose are converted to UDP-galactose and this compound. mhmedical.comsketchy.com

This reaction effectively exchanges a galactose moiety for a glucose moiety on the UDP carrier molecule. The resulting this compound can then be isomerized to Glucose 6-phosphate by phosphoglucomutase, allowing it to enter glycolysis for energy production or other metabolic pathways. nih.gov The UDP-galactose is epimerized back to UDP-glucose by UDP-galactose-4-epimerase (GALE), which can then be used in another round of the GALT reaction. mhmedical.comsketchy.com This cyclical process ensures the complete conversion of galactose into a readily metabolizable glucose derivative.

Pentose Phosphate Pathway Precursor (indirectly via Glucose 6-Phosphate)

This compound serves as an indirect precursor for the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route that generates NADPH, essential for reductive biosynthesis and antioxidant defense, and produces precursors for nucleotide synthesis, such as ribose 5-phosphate. wikipedia.orgkhanacademy.org

The entry point into the PPP is Glucose 6-phosphate. wikipedia.org Therefore, this compound, primarily derived from the breakdown of glycogen, must first be converted to Glucose 6-phosphate by the action of phosphoglucomutase. wikipedia.orgsapientia.ro Once converted, Glucose 6-phosphate can be directed into the oxidative phase of the PPP, initiated by the enzyme glucose-6-phosphate dehydrogenase. wikipedia.org This highlights the importance of the interconversion between G1P and G6P in channeling glucose units from storage into vital biosynthetic and protective pathways. Recent research has even suggested that glycogenolysis-produced G1P can allosterically induce the compartmentalization of enzymes of the pentose phosphate pathway with glycogen, potentially enhancing the efficiency of this metabolic link. nih.gov

Involvement in Cell Wall Biosynthesis in Microorganisms

In many microorganisms, this compound is a key precursor for the synthesis of essential cell wall components. frontiersin.org For instance, it is the starting point for the biosynthesis of dTDP-L-rhamnose, a sugar found in the lipopolysaccharides (LPS) of the outer membrane of many Gram-negative bacteria. frontiersin.orgebi.ac.uk The first step in this pathway is catalyzed by glucose-1-phosphate thymidylyltransferase, which converts this compound and dTTP to dTDP-glucose. frontiersin.org

Furthermore, this compound is a precursor for UDP-glucose, a central activated sugar nucleotide. taylorandfrancis.com UDP-glucose pyrophosphorylase catalyzes the reaction between this compound and UTP to form UDP-glucose. taylorandfrancis.comwikipedia.org UDP-glucose can then be used as a building block for various polysaccharides, including those that make up the bacterial cell wall and exopolysaccharides. taylorandfrancis.comwikipedia.org In some bacteria, the ability to utilize this compound for cell wall synthesis is critical for their viability and resistance to environmental stresses. frontiersin.orgnih.gov

Contribution to Starch and Sucrose (B13894) Biosynthesis in Plants

In plants, this compound is a central metabolite in the synthesis of both starch, the primary storage polysaccharide, and sucrose, the main transport sugar. libretexts.orgpreachbio.com

For starch synthesis, which occurs in plastids, this compound is the precursor for ADP-glucose. researchgate.netfrontiersin.org The enzyme ADP-glucose pyrophosphorylase catalyzes the reaction of this compound with ATP to form ADP-glucose, the activated glucose donor for starch synthase enzymes. libretexts.orgpreachbio.com These enzymes then add glucose units from ADP-glucose to the growing starch polymer. libretexts.org

In the cytosol, this compound is involved in sucrose synthesis. It is converted from Glucose 6-phosphate, which is generated from triose phosphates exported from the chloroplasts during photosynthesis. preachbio.com this compound then reacts with UTP to form UDP-glucose, a reaction catalyzed by UDP-glucose pyrophosphorylase. researchgate.net Sucrose-phosphate synthase then combines UDP-glucose with fructose (B13574) 6-phosphate to produce sucrose 6-phosphate, which is subsequently dephosphorylated to sucrose. libretexts.orgfrontiersin.org

The partitioning of carbon between starch and sucrose synthesis is tightly regulated, ensuring that the plant can meet its immediate energy needs for transport and growth while also storing excess carbon for later use. The availability of this compound in both the plastids and the cytosol is therefore critical for plant carbohydrate metabolism. researchgate.netfrontiersin.org

Enzymology and Reaction Mechanisms Associated with Glucose 1 Phosphate

Glycogen (B147801) Phosphorylase Catalysis and Mechanism

Glycogen phosphorylase (GP) is a crucial enzyme in glycogenolysis, the process of glycogen breakdown. It catalyzes the release of glucose units from glycogen in the form of glucose 1-phosphate.

Phosphorolytic Cleavage Mechanism

Glycogen phosphorylase catalyzes the phosphorolytic cleavage of the α-1,4 glycosidic linkages at the non-reducing ends of glycogen chains. wikipedia.orgontosight.aioregonstate.edulibretexts.orgnih.govgmch.gov.inwikipedia.orgamazonaws.comscispace.com This reaction utilizes inorganic phosphate (B84403) (P_i) as the attacking group, rather than water (hydrolysis), to produce this compound (G1P) and a glycogen molecule shortened by one glucose residue. wikipedia.orgoregonstate.edulibretexts.orgnih.govgmch.gov.inwikipedia.orgamazonaws.comscispace.com This phosphorolytic mechanism is metabolically advantageous as it yields a phosphorylated glucose molecule directly, thereby conserving cellular energy by bypassing the need for ATP-dependent phosphorylation and preventing the immediate diffusion of glucose out of the cell. oregonstate.edulibretexts.orgamazonaws.com

The catalytic mechanism involves the protonation of the glycosidic oxygen by the substrate orthophosphate. This leads to the formation of a glucose molecule with a transient secondary carbocation at the C1 position. Subsequently, the deprotonated inorganic phosphate acts as a nucleophile, attacking the carbocation at the C1 position to form this compound. wikipedia.orgamazonaws.comnih.gov Glycogen phosphorylase typically ceases its activity when it reaches four glucose residues away from an α-1,6 branch point in the glycogen structure. oregonstate.edugmch.gov.inscispace.comnih.gov

Role of Pyridoxal Phosphate (PLP) as a Cofactor

Pyridoxal phosphate (PLP), a derivative of vitamin B6, serves as an essential cofactor for glycogen phosphorylase. wikipedia.orgamazonaws.comscispace.comnih.govontosight.ainih.govcapes.gov.brebi.ac.uknih.govlibretexts.org PLP is covalently attached to a lysine (B10760008) residue (e.g., Lys680 in rabbit muscle glycogen phosphorylase) within the enzyme's active site via a Schiff base linkage. wikipedia.orggmch.gov.inscispace.comebi.ac.uklibretexts.org

Phosphoglucomutase: Interconversion Mechanism and Intermediate Formation

Phosphoglucomutase (PGM) is an enzyme responsible for the reversible isomerization between this compound and glucose 6-phosphate (G6P), a crucial step that links glycogen metabolism with glycolysis and gluconeogenesis. oregonstate.edulibretexts.orgnih.govwikipedia.orgebi.ac.uknih.govbyjus.comnih.govuniprot.orgbritannica.comnih.govuniprot.org

Glucose 1,6-Bisphosphate Intermediate

The interconversion catalyzed by phosphoglucomutase proceeds through a distinct intermediate: glucose 1,6-bisphosphate (G1,6BP). oregonstate.eduamazonaws.comwikipedia.orgebi.ac.uknih.govnih.govuniprot.orguniprot.orgwikipedia.orgnih.gov The enzyme itself exists in a phosphorylated state, with a phosphate group covalently bound to an active-site serine residue (e.g., Ser116 or Ser117). amazonaws.comwikipedia.orgebi.ac.uknih.gov In the forward reaction, the phosphate group from this phosphorylated serine is transferred to this compound, leading to the formation of the glucose 1,6-bisphosphate intermediate. amazonaws.comwikipedia.orgebi.ac.uknih.govuniprot.org

Phosphoryl Group Transfer

The mechanism of phosphoglucomutase involves two sequential phosphoryl transfer steps. nih.gov Initially, the phosphorylated enzyme donates its phosphate group to the C6 position of this compound, resulting in the formation of glucose 1,6-bisphosphate and a dephosphorylated enzyme. amazonaws.comwikipedia.orgebi.ac.uknih.govuniprot.org Following this, the dephosphorylated enzyme then accepts a phosphate group from the C1 position of the glucose 1,6-bisphosphate intermediate. This regenerates the phosphorylated enzyme and releases glucose 6-phosphate as the product. amazonaws.comwikipedia.orgebi.ac.uknih.govuniprot.org

A bivalent metal ion, typically magnesium (Mg2+), is essential for the enzymatic activity of phosphoglucomutase and forms a direct complex with the phosphoryl group during catalysis. wikipedia.orgebi.ac.uknih.govebi.ac.uk The glucose 1,6-bisphosphate intermediate is believed to undergo a reorientation within the enzyme's active site between the two phosphoryl transfer steps to facilitate the second transfer. wikipedia.orgnih.gov The phosphoryl transfer itself is characterized as a concerted SN2-like mechanism, featuring a loose metaphosphate-like transition state. nih.gov

UDP-Glucose Pyrophosphorylase: UDP-Glucose Synthesis Mechanism

UDP-glucose pyrophosphorylase (UGPase) plays a vital role in glycogenesis (glycogen synthesis) and other metabolic pathways by synthesizing UDP-glucose, an activated form of glucose.

UDP-glucose pyrophosphorylase catalyzes the reversible synthesis of UDP-glucose from uridine (B1682114) triphosphate (UTP) and this compound. libretexts.orgontosight.aiwikipedia.orgnih.govaklectures.comasm.orglibretexts.orgcsic.esnih.govditki.comwikipedia.org This reaction yields UDP-glucose and pyrophosphate (PP_i). libretexts.orgontosight.ainih.govaklectures.comlibretexts.orgditki.comwikipedia.org The reaction is often driven forward in vivo by the rapid and highly exergonic hydrolysis of the pyrophosphate product into two inorganic phosphate molecules, a reaction catalyzed by inorganic pyrophosphatase. aklectures.comlibretexts.orgditki.com

The catalytic mechanism of UDP-glucose pyrophosphorylase typically follows an ordered sequential Bi-Bi mechanism, meaning that substrates bind and products are released in a specific order. In this mechanism, UTP binds to the enzyme first, followed by this compound. nih.govcsic.esnih.gov The reaction is initiated by a nucleophilic attack from the phosphoryl oxygen of this compound on the α-phosphorus atom of UTP. csic.es A magnesium ion (Mg2+) is required for the enzyme's activity, playing a key role by enhancing the binding of both UTP and UDP-glucose to the enzyme. nih.govnih.gov

Regulation of Glucose 1 Phosphate Metabolism

Allosteric Regulation of Key Enzymes

Allosteric regulation involves the binding of molecules to an enzyme at a site distinct from the active site, inducing a conformational change that alters the enzyme's activity. This mechanism provides rapid, fine-tuned control over metabolic pathways in response to immediate cellular conditions.

Glycogen (B147801) phosphorylase (GP), the enzyme responsible for releasing glucose 1-phosphate from glycogen, is a prime example of allosteric regulation. Its activity is modulated by several key metabolites reflecting the cell's energy state:

AMP (Adenosine Monophosphate) : When cellular energy levels are low, indicated by high AMP concentrations, AMP acts as an allosteric activator of glycogen phosphorylase, particularly the less active 'b' form. This activation signals the need to break down glycogen to generate more glucose for energy production. wikipedia.orgwikipedia.orgnih.govtci-chemical-trading.com

ATP (Adenosine Triphosphate) : Conversely, high levels of ATP signify abundant cellular energy. ATP functions as an allosteric inhibitor of glycogen phosphorylase, preventing unnecessary glycogen breakdown. wikipedia.orgwikipedia.orgnih.govtci-chemical-trading.com

Glucose 6-Phosphate (G6P) : Similar to ATP, high concentrations of Glucose 6-Phosphate, an immediate downstream product of G1P, allosterically inhibit glycogen phosphorylase. This indicates sufficient glucose availability and energy, thus inhibiting further glycogenolysis. wikipedia.orgwikipedia.orgnih.govtci-chemical-trading.com

Glucose (in liver) : In the liver, free glucose acts as a negative allosteric regulator of glycogen phosphorylase. This is crucial for the liver's role in maintaining blood glucose homeostasis, as high blood glucose should inhibit its release from liver glycogen stores. wikipedia.orgwikipedia.orgmit.edu

There are tissue-specific differences in the allosteric regulation of glycogen phosphorylase. Skeletal muscle glycogen phosphorylase is highly responsive to allosteric effectors that reflect the energy state of the cell, such as AMP, ATP, and Glucose 6-Phosphate, aligning with the muscle's primary need for energy to fuel contraction. Liver glycogen phosphorylase, on the other hand, is particularly sensitive to glucose, acting as a "glucose sensor" to regulate glucose release into the bloodstream. wikipedia.orgwikipedia.orgmit.edu

Table 1: Allosteric Regulation of Glycogen Phosphorylase

Allosteric EffectorEffect on Glycogen Phosphorylase ActivityIndication of Cellular StateTissue Specificity (if applicable)
AMPActivationLow energyMuscle (more responsive) wikipedia.orgwikipedia.orgnih.govtci-chemical-trading.com
ATPInhibitionHigh energyMuscle wikipedia.orgwikipedia.orgnih.govtci-chemical-trading.com
Glucose 6-PhosphateInhibitionSufficient glucose/High energyMuscle wikipedia.orgwikipedia.orgnih.govtci-chemical-trading.com
GlucoseInhibitionHigh glucose availabilityLiver wikipedia.orgwikipedia.orgmit.edu

ADP-Glucose Pyrophosphorylase (ADP-Glc PPase) is a key regulatory enzyme in glycogen synthesis in many organisms, particularly bacteria. Its activity is subject to allosteric modulation by various metabolites. Notably, Glucosamine 6-Phosphate (GlcN-6P) serves as a significant allosteric activator for ADP-Glc PPase in certain bacteria, such as Rhodococcus species and Kocuria rhizophila. This activation is distinct and can significantly enhance the enzyme's catalytic properties, even with alternative substrates like Glucosamine 1-Phosphate (GlcN-1P).

Beyond GlcN-6P, other metabolites can also influence ADP-Glc PPase activity. For instance, in Rhodococcus jostii, Glucose-6-Phosphate, fructose-6-phosphate, mannose-6-phosphate, ribose-5-phosphate, and phosphoenolpyruvate (B93156) act as major activators, while NADPH and 6-phosphogluconate behave as primary inhibitors. The combined effect of these activators and inhibitors suggests a complex orchestration of ADP-Glc PPase regulation in response to various metabolic signals.

Table 2: Allosteric Regulation of ADP-Glucose Pyrophosphorylase (Example: Rhodococcus jostii)

Allosteric EffectorEffect on ADP-Glc Pyrophosphorylase Activity
Glucosamine 6-PhosphateActivation
Glucose 6-PhosphateActivation
Fructose (B13574) 6-PhosphateActivation
Mannose 6-PhosphateActivation
Ribose 5-PhosphateActivation
PhosphoenolpyruvateActivation
NADPHInhibition
6-PhosphogluconateInhibition

Glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis, is allosterically activated by Glucose 6-Phosphate (G6P). This activation is a crucial feed-forward mechanism: when glucose is abundant and converted to G6P, the increased G6P levels directly stimulate glycogen synthesis. G6P not only acts as a potent allosteric activator but also enhances the enzyme's susceptibility to dephosphorylation by synthase phosphatase, further promoting its active state. mit.edu This allosteric activation by G6P is considered a primary mechanism by which insulin (B600854) promotes muscle glycogen accumulation in vivo.

Post-Translational Modification: Phosphorylation and Dephosphorylation

Post-translational modifications, particularly the reversible addition or removal of phosphate (B84403) groups (phosphorylation and dephosphorylation), play a central role in the long-term and coordinated regulation of this compound metabolism. This covalent modification often integrates hormonal signals with cellular metabolic states.

Hormones like insulin, glucagon (B607659), and epinephrine (B1671497) orchestrate the phosphorylation and dephosphorylation of key enzymes involved in glycogen metabolism, thereby controlling the flow of glucose into or out of glycogen stores. These hormonal signals often trigger complex signaling cascades involving second messengers like cyclic AMP (cAMP). mit.edu

Glucagon and Epinephrine Cascades : In response to low blood glucose (glucagon) or stress/fight-or-flight situations (epinephrine), these hormones bind to G protein-coupled receptors on cell surfaces, leading to an increase in intracellular cAMP levels via adenylate cyclase. wikipedia.org Elevated cAMP activates Protein Kinase A (PKA). PKA then initiates a phosphorylation cascade:

PKA phosphorylates and activates Phosphorylase Kinase. wikipedia.org

Activated Phosphorylase Kinase, in turn, phosphorylates and activates Glycogen Phosphorylase (converting it to its active 'a' form), leading to increased glycogen breakdown and this compound production. wikipedia.org

Simultaneously, PKA phosphorylates and inactivates Glycogen Synthase (converting it to its inactive 'b' form), thereby inhibiting glycogen synthesis. wikipedia.org

PKA also phosphorylates and activates an inhibitor protein (Phosphoprotein Phosphatase Inhibitor 1, PI-1), which then inhibits Protein Phosphatase 1 (PP1), further ensuring that enzymes involved in glycogen breakdown remain phosphorylated and active, while those for synthesis remain inactive.

Insulin Cascade : Insulin, released in response to high blood glucose, promotes glycogen synthesis and inhibits its breakdown. Insulin signaling activates Protein Phosphatase 1 (PP1) and Protein Kinase B (PKB/Akt).

PP1 dephosphorylates and inactivates Glycogen Phosphorylase, thus reducing glycogen breakdown.

PP1 also dephosphorylates and activates Glycogen Synthase, promoting glycogen synthesis.

Protein Kinase B (Akt), activated by insulin, phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK3). Since GSK3 normally phosphorylates and inactivates glycogen synthase, its inhibition by Akt further contributes to the activation of glycogen synthase and increased glycogen synthesis.

Table 3: Hormonal Regulation of Glycogen Metabolism Enzymes

HormoneTarget EnzymeModificationEffect on Enzyme ActivityOverall Metabolic Effect
GlucagonGlycogen PhosphorylasePhosphorylationActivation wikipedia.orgGlycogenolysis (Breakdown) wikipedia.org
EpinephrineGlycogen PhosphorylasePhosphorylationActivation wikipedia.orgGlycogenolysis (Breakdown) wikipedia.org
GlucagonGlycogen SynthasePhosphorylationInactivation wikipedia.orgInhibition of Glycogenesis (Synthesis) wikipedia.org
EpinephrineGlycogen SynthasePhosphorylationInactivation wikipedia.orgInhibition of Glycogenesis (Synthesis) wikipedia.org
InsulinGlycogen PhosphorylaseDephosphorylationInactivationInhibition of Glycogenolysis
InsulinGlycogen SynthaseDephosphorylationActivationGlycogenesis (Synthesis)

Specific kinases and phosphatases are the direct mediators of these phosphorylation-dependent regulatory events:

Protein Kinase A (PKA) : Activated by cAMP, PKA is a central enzyme in the hormonal regulation of glycogen metabolism. It phosphorylates and activates Phosphorylase Kinase, and simultaneously phosphorylates and inactivates Glycogen Synthase. PKA also plays a role in inactivating Protein Phosphatase 1 by phosphorylating its inhibitor, PI-1. wikipedia.org

Phosphorylase Kinase : This enzyme is activated by PKA-mediated phosphorylation and, in muscle, also by calcium. Its primary role is to phosphorylate Glycogen Phosphorylase, converting it from its less active 'b' form to the highly active 'a' form, thereby promoting glycogen breakdown. wikipedia.orgwikipedia.org

Protein Phosphatase 1 (PP1) : PP1 is a key enzyme in promoting glycogen synthesis. It dephosphorylates and inactivates Glycogen Phosphorylase, and concurrently dephosphorylates and activates Glycogen Synthase. PP1's activity is itself regulated; it can be inhibited by PKA-activated inhibitor proteins (like PI-1) and activated by insulin signaling. wikipedia.org

The reciprocal regulation by kinases and phosphatases ensures that glycogen synthesis and breakdown are not active simultaneously, preventing a futile cycle and efficiently responding to the cell's metabolic needs.

Genetic and Transcriptional Regulation

The enzymes involved in this compound metabolism, primarily phosphoglucomutase (PGM) and UDP-glucose pyrophosphorylase (UGPase), are subject to intricate genetic and transcriptional control. mdpi.comdiva-portal.orgnih.gov

UDP-glucose Pyrophosphorylase (UGPase) UGPase (EC 2.7.7.9) catalyzes the reversible conversion of this compound and UTP into UDP-glucose and inorganic pyrophosphate (PPi). mdpi.comdiva-portal.orgacs.orglibretexts.org This enzyme plays a central role in carbohydrate biosynthesis, as UDP-glucose is a precursor for various oligo- and polysaccharides, including sucrose (B13894), cellulose (B213188), and glycogen. mdpi.comdiva-portal.orgnih.gov

Transcriptional regulation of UGPase gene expression has been extensively studied, particularly in plants. Factors influencing UGPase gene expression include:

Light-dark transitions: UGPase gene expression is strongly affected by light-dark cycles, with light generally stimulating its expression. mdpi.comresearchgate.netdiva-portal.org

Temperature: Low temperatures can significantly up-regulate UGPase gene expression, contributing to processes like "cold sweetening" in potato tubers. mdpi.comdiva-portal.orgdiva-portal.org

Nutrient availability: Phosphate deficiency and the presence of sugars like sucrose have been shown to up-regulate UGPase gene expression. mdpi.comdiva-portal.orgnih.govdiva-portal.org This regulation can be independent of hexokinase and may involve okadaic acid-responsive protein phosphatases. nih.govdiva-portal.org

Stress conditions: Salt stress and heavy metal stress also influence UGPase gene expression. mdpi.com

In Arabidopsis thaliana, two highly similar UGP genes are actively transcribed, often classified as a "house-keeping" gene and a subsidiary gene, with differential expression under abiotic stress. diva-portal.org Studies have shown that even a significant reduction in UGPase activity (as low as 10% remaining) can support normal growth, suggesting it may not be a rate-limiting enzyme in carbohydrate synthesis pathways, but it is essential for viability. diva-portal.org

Phosphoglucomutase (PGM) Phosphoglucomutase (PGM) is an evolutionarily conserved enzyme that catalyzes the reversible interconversion of this compound and glucose 6-phosphate. biorxiv.orgwikipedia.org This reaction is a critical step in directing carbon flux between glycogen metabolism, glycolysis, and the pentose (B10789219) phosphate pathway. biorxiv.orgwikipedia.orgwikipedia.org

Genetic and transcriptional regulation of PGM has been observed in various organisms:

Developmental and environmental factors: In maize, PGM gene expression is regulated developmentally and in response to environmental stresses like oxygen deprivation. nih.gov

Tissue-specific expression: In rainbow trout, a single regulatory gene with additive inheritance has been linked to a significant increase (over 100-fold) in PGM1 expression specifically in the liver, while other tissues maintain normal expression. This suggests a recent mutation and highlights the importance of genetic variation in regulatory genes. nih.gov

Post-translational modifications: PGM activity is also regulated by post-translational modifications, particularly phosphorylation. For instance, in the cyanobacterium Synechocystis, PGM1 is phosphorylated at Ser47 during nitrogen starvation, which inhibits its activity, preventing premature degradation of glycogen stores. This regulatory mechanism appears to be evolutionarily conserved from bacteria to humans. biorxiv.orgnih.gov In humans, PGM1 phosphorylation on Threonine 466 by the signaling kinase Pak1 significantly increases its enzymatic activity, linking growth factor signaling to metabolic regulation. wikipedia.orgnih.gov

Transcriptional interplay: In Paramecium, impairing programmed genome rearrangement (PGR) can upregulate key PGR genes, including PGM, suggesting a complex inter-generational nuclear crosstalk linking gene expression control to genome rearrangement. oup.com

The table below summarizes some key aspects of genetic and transcriptional regulation of enzymes involved in G1P metabolism:

EnzymeOrganism/SystemRegulatory Factor(s)Effect on Gene Expression/ActivityReference
UGPasePlantsLight-dark transitionUp-regulation by light mdpi.comresearchgate.netdiva-portal.org
UGPasePlantsLow temperatureUp-regulation mdpi.comdiva-portal.orgdiva-portal.org
UGPasePlantsPhosphate deficiencyUp-regulation mdpi.comdiva-portal.orgdiva-portal.org
UGPasePlantsSucroseUp-regulation mdpi.comnih.govdiva-portal.org
UGPaseArabidopsis thalianaDrought, O2 deficiencyDown-regulation (some effect) nih.gov
PGMSynechocystisNitrogen starvationPhosphorylation (Ser47) inhibits activity biorxiv.orgnih.gov
PGMHumanPak1 kinasePhosphorylation (Thr466) enhances activity wikipedia.orgnih.gov
PGM1Rainbow TroutRegulatory gene>100-fold increase in liver expression nih.gov
PGMParameciumImpaired PGRUpregulation of PGM gene oup.com

Metabolic Flux Control and Interplay with Other Pathways

This compound stands at a critical metabolic junction, influencing the flow of carbon through several major pathways. Its concentration and the activity of enzymes interconverting it are tightly controlled to meet the cell's energy and biosynthetic demands. mdpi.combiorxiv.orgwikipedia.orgfrontiersin.org

Glycogen Synthesis (Glycogenesis) G1P is a direct precursor for glycogen synthesis. In this pathway, G1P reacts with UTP to form UDP-glucose, catalyzed by UDP-glucose pyrophosphorylase (UGPase). mdpi.comdiva-portal.orgacs.orglibretexts.orgresearchgate.net UDP-glucose then serves as the activated glucose donor for glycogen synthase, which elongates glycogen chains. libretexts.orgresearchgate.netphysiology.org The branching enzyme introduces α-1,6 linkages, creating a branched glycogen molecule. frontiersin.orgresearchgate.netpressbooks.pub

The regulation of glycogen synthesis, and thus the flux through G1P, involves:

UGPase activity: UGPase is reversibly redox-modulated, with oxidative treatments decreasing its activity and reduction restoring it. mdpi.com Substrate availability and product inhibition also affect its activity. mdpi.com In some organisms, UGPase activity is regulated by oligomerization and phosphorylation. wikipedia.org

Glycogen Synthase (GS) activity: GS is a key regulated enzyme, activated allosterically by glucose 6-phosphate and regulated by reversible phosphorylation and dephosphorylation. Insulin, for example, activates GS by promoting its dephosphorylation. libretexts.orgfrontiersin.orgphysiology.org

Glycogen Degradation (Glycogenolysis) During glycogenolysis, glycogen phosphorylase breaks down glycogen to release this compound. frontiersin.orgresearchgate.netpressbooks.pub The debranching enzyme then removes the branches. frontiersin.orgresearchgate.netpressbooks.pub The resulting G1P is subsequently converted to glucose 6-phosphate by phosphoglucomutase (PGM), allowing it to enter glycolysis or the pentose phosphate pathway. biorxiv.orgfrontiersin.orgresearchgate.netpressbooks.pub

Regulation of glycogen degradation involves:

Glycogen Phosphorylase (GP) activity: GP is allosterically inhibited by ATP and activated by AMP, reflecting the cell's energy charge. It is also regulated by phosphorylation, for example, by protein kinase A. frontiersin.orgpressbooks.pub

PGM activity: As mentioned, PGM activity is crucial for directing G1P to other pathways and is regulated by phosphorylation, which can inhibit or enhance its activity depending on the organism and specific site. biorxiv.orgwikipedia.orgnih.govnih.gov

Interplay with Glycolysis and Pentose Phosphate Pathway this compound's interconversion with glucose 6-phosphate by PGM links glycogen metabolism directly to glycolysis and the pentose phosphate pathway. biorxiv.orgwikipedia.orgwikipedia.orgpressbooks.pub

Glycolysis: Glucose 6-phosphate is the first intermediate in glycolysis. If the cell needs energy, G1P can be converted to G6P and then channeled into glycolysis for ATP production. wikipedia.orgpressbooks.pub Starting glycolysis from glycogen-derived G1P yields one more ATP per glucose molecule compared to starting with free glucose. pressbooks.pub

Pentose Phosphate Pathway (PPP): Glucose 6-phosphate can also enter the pentose phosphate pathway, which generates NADPH (essential for reductive biosynthesis) and precursors for nucleotide synthesis. biorxiv.orgwikipedia.org Recent research suggests that PGM1 can associate with oxidative pentose phosphate cycle proteins (OpcA) and glucose-6-phosphate dehydrogenase (G6PDH) to form a metabolon, and this interaction is regulated by PGM1 phosphorylation and OpcA's redox state, potentially directing carbon flux. biorxiv.org

The table below illustrates the metabolic flux and interplay of G1P with other pathways:

Pathway InterplayKey Enzyme(s)Role of G1PRegulatory MechanismsReference
Glycogen SynthesisUGPase, Glycogen Synthase, Branching EnzymePrecursor for UDP-glucose, which is then incorporated into glycogen.Redox modulation of UGPase, allosteric activation of GS by G6P, phosphorylation/dephosphorylation of GS. mdpi.comlibretexts.orgfrontiersin.orgresearchgate.netphysiology.orgpressbooks.pubwikipedia.org
Glycogen DegradationGlycogen Phosphorylase, Debranching Enzyme, PGMProduct of glycogen breakdown; converted to G6P for further metabolism.Allosteric regulation of GP by ATP/AMP, phosphorylation of GP and PGM. biorxiv.orgwikipedia.orgnih.govnih.govfrontiersin.orgresearchgate.netpressbooks.pub
GlycolysisPGMConverted to glucose 6-phosphate, entering glycolysis for energy production.PGM activity regulation (e.g., phosphorylation). biorxiv.orgwikipedia.orgwikipedia.orgpressbooks.pub
Pentose Phosphate PathwayPGM, G6PDH, OpcAConverted to glucose 6-phosphate, entering PPP for NADPH and nucleotide precursors.PGM1 phosphorylation, metabolon formation with OpcA and G6PDH. biorxiv.orgwikipedia.org

Comparative Biochemistry and Biological Distribution of Glucose 1 Phosphate Metabolism

Glucose 1-Phosphate Metabolism in Plants

Involvement in Sucrose (B13894) Biosynthesis

In plants, this compound is a key precursor in the biosynthesis of sucrose, the primary transport sugar. wikipedia.orglibretexts.orgnih.gov The pathway typically involves the conversion of G1P to uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) through the action of UDP-glucose pyrophosphorylase (UGPase). wikipedia.orglibretexts.orgdiva-portal.orguniprot.org This reaction combines G1P and uridine triphosphate (UTP) to yield UDP-glucose and pyrophosphate (PPi). wikipedia.orgdiva-portal.org UDP-glucose then serves as a glycosyl donor, reacting with fructose (B13574) 6-phosphate to form sucrose 6-phosphate, a reaction catalyzed by sucrose-phosphate synthase (SPS). wikipedia.orglibretexts.orgdiva-portal.orgfrontiersin.org The final step involves the dephosphorylation of sucrose 6-phosphate by sucrose 6-phosphatase, releasing free sucrose. libretexts.orgfrontiersin.org UDP-glucose is also a major glycosyl donor for the synthesis of other polysaccharides, including cellulose (B213188) and hemicellulose. diva-portal.orguniprot.org In some heterotrophic plant tissues, sucrose synthase (SuSy) can also play a role in converting sucrose into UDP-glucose or adenosine (B11128) diphosphate glucose (ADP-glucose), which can then be channeled into starch biosynthesis. frontiersin.orgoup.com

Regulation of Enzymes in Plant Systems

The enzymes involved in G1P metabolism in plants are subject to various regulatory mechanisms to ensure proper carbon partitioning. UDP-glucose pyrophosphorylase (UGPase) activity can be regulated through oligomerization, as observed in barley, where only the monomeric form is active. wikipedia.orgdiva-portal.org In rice, cold stress has been shown to decrease N-glycosylation of UGPase, which is thought to alter its activity. wikipedia.org UGPase activity is also likely regulated by substrate availability, particularly pyrophosphate (PPi). diva-portal.org

Another key regulatory enzyme is ADP-glucose pyrophosphorylase (AGPase), which catalyzes the formation of ADP-glucose from G1P and ATP, a crucial step for starch synthesis in plastids. libretexts.orgnih.govfrontiersin.orgresearchgate.net AGPase activity is regulated by gene transcription, phosphorylation, and redox conditions, with reducing agents like dithiothreitol (B142953) increasing starch synthesis by inactivating AGPase. libretexts.org Thioredoxins are also implicated in the redox regulation of starch synthases. libretexts.org Furthermore, phosphoglucoisomerase (PGI) acts as an important regulatory enzyme in partitioning carbon out of the Calvin-Benson cycle towards either starch or sucrose biosynthesis, by isomerizing fructose 6-phosphate (F6P) and glucose 6-phosphate (G6P). frontiersin.org Its activity can be regulated by kinetic factors, such as the Km for its substrates, and by allosteric effectors like erythrose 4-phosphate. frontiersin.org

This compound Metabolism in Animals: Tissue Specificity

In animals, this compound is primarily generated during the breakdown of glycogen (B147801), a process known as glycogenolysis. hmdb.calibretexts.orgebsco.comnih.govallen.inbyjus.combritannica.com Glycogen phosphorylase catalyzes the phosphorolytic cleavage of glucose units from the non-reducing ends of glycogen, directly yielding G1P. hmdb.calibretexts.orgnih.govallen.inbyjus.combritannica.comlibretexts.orgsapientia.ro This G1P is then converted to glucose 6-phosphate (G6P) by the enzyme phosphoglucomutase. hmdb.calibretexts.orgallen.inbyjus.combritannica.comlibretexts.orgsapientia.rofrontiersin.orgum.esbritannica.com The subsequent metabolic fate of G6P is highly tissue-specific, reflecting the distinct physiological roles of glycogen in different organs. libretexts.orgallen.inum.es

Liver Glycogenolysis: Glucose Output for Systemic Homeostasis

The liver plays a critical role in maintaining systemic glucose homeostasis, especially during fasting. libretexts.orgnih.govlibretexts.orgbritannica.comoup.com Liver glycogenolysis is the process by which stored glycogen is broken down to release glucose into the bloodstream. libretexts.orgebsco.comnih.govallen.inbyjus.comlibretexts.orgbritannica.com this compound, produced by glycogen phosphorylase, is converted to glucose 6-phosphate by phosphoglucomutase. libretexts.orgallen.inbyjus.comlibretexts.orgsapientia.robritannica.com Unlike muscle cells, liver cells possess the enzyme glucose-6-phosphatase, which dephosphorylates G6P to free glucose, enabling its export into the circulation to raise blood glucose levels. libretexts.orgallen.insapientia.roum.esbritannica.com This process is tightly regulated by hormones such as glucagon (B607659) and epinephrine (B1671497), which stimulate glycogenolysis, and insulin (B600854), which inhibits it. libretexts.orgebsco.comnih.govallen.inlibretexts.orgbritannica.comoup.com

Muscle Glycogenolysis: Energy for Muscular Contraction

In skeletal muscles, glycogen serves as a readily available local energy source for muscular contraction. libretexts.orgebsco.comnih.govallen.inbyjus.com Similar to the liver, glycogenolysis in muscle begins with the action of glycogen phosphorylase, yielding this compound, which is then converted to glucose 6-phosphate by phosphoglucomutase. libretexts.orgallen.inbyjus.comlibretexts.org However, muscle cells lack glucose-6-phosphatase. libretexts.orgallen.inum.esbritannica.com Therefore, the G6P produced in muscle cannot be released as free glucose into the bloodstream. Instead, it directly enters the glycolytic pathway within the muscle cell to generate adenosine triphosphate (ATP) for immediate energy needs during physical activity. libretexts.orgebsco.comallen.inbyjus.combritannica.com Muscle glycogenolysis is stimulated by epinephrine, particularly during stress or exercise. ebsco.comnih.gov

Brain Glycogen Metabolism

While traditionally considered a minor energy reserve, brain glycogen, primarily stored in astrocytes, is increasingly recognized for its critical role in neuronal health and brain function, including learning and memory consolidation. um.esnih.govmdpi.com Glycogenolysis in the brain, catalyzed by brain glycogen phosphorylase (bGP), produces this compound, which is subsequently converted to glucose 6-phosphate. frontiersin.orgum.esnih.govmdpi.com Similar to muscle, brain cells also lack glucose-6-phosphatase. um.es Consequently, the G6P derived from brain glycogen is often converted to lactate (B86563), which is then transported to neurons to serve as an energy substrate, especially during periods of high neuronal activity or hypoglycemia. um.esmdpi.com Brain glycogen phosphorylase is an allosteric enzyme regulated by factors such as AMP and phosphorylation, allowing for fine-tuning of glycogen mobilization in response to metabolic demands. um.esnih.gov Alterations in brain glycogen metabolism, such as overaccumulation, are associated with neurodegenerative conditions like Lafora disease. nih.govmdpi.com

Genetic Basis and Biochemical Consequences of Dysregulation

Genes Encoding Glucose 1-Phosphate Metabolizing Enzymes

Several key genes encode enzymes crucial for the synthesis, interconversion, and utilization of this compound. These enzymes play pivotal roles in glycogenolysis (glycogen breakdown), glycogenesis (glycogen synthesis), and the broader carbohydrate metabolism pathways.

The glycogen (B147801) phosphorylase family of enzymes is responsible for the phosphorolytic cleavage of glycogen, yielding this compound. Humans possess three distinct isoforms, each encoded by a separate gene and primarily expressed in specific tissues:

PYGM (glycogen phosphorylase, muscle associated) encodes myophosphorylase, which is predominantly found in muscle cells. This enzyme breaks down muscle glycogen into this compound, providing a readily available energy source for muscle activity. wikipedia.orgmdpi.comnih.gov

PYGL (glycogen phosphorylase, liver form) encodes liver glycogen phosphorylase, found exclusively in liver cells. This enzyme is critical for breaking down liver glycogen into this compound, which is subsequently converted to free glucose to maintain blood glucose homeostasis. fishersci.fiwikipedia.orgnih.govwikipedia.org

PYGB (glycogen phosphorylase, brain form) encodes the brain isoform, which functions similarly in the brain. wikipedia.org

Phosphoglucomutase 1 (PGM1) , encoded by the PGM1 gene, is a central enzyme that catalyzes the reversible interconversion between this compound and glucose 6-phosphate (G6P). wikipedia.orgfishersci.fi This interconversion is essential as G1P is the direct product of glycogen breakdown, while G6P is the entry point for glycolysis and the pentose (B10789219) phosphate (B84403) pathway. PGM1 is the predominant isoform in most cell types, accounting for approximately 90% of total phosphoglucomutase activity.

UDP-glucose pyrophosphorylase (UGPase) enzymes, encoded by UGPase genes , are vital for glycogen synthesis. They catalyze the formation of UDP-glucose from this compound and uridine (B1682114) triphosphate (UTP). UDP-glucose serves as the activated glucose donor for glycogen synthase, which elongates glycogen chains.

In bacteria, a cluster of genes known as glg genes are involved in glycogen metabolism. These include:

glgC (glucose-1-phosphate adenylyltransferase, also known as ADP-glucose pyrophosphorylase), which catalyzes the rate-limiting step in bacterial glycogen biosynthesis by forming ADP-glucose from this compound and ATP.

glgA (glycogen synthase) for α-1,4-glycosidic bond formation.

glgB (glycogen branching enzyme) for α-1,6-linkages.

glgP (glycogen phosphorylase) for glycogen degradation.

glgX (glycogen debranching enzyme) for cleaving α-1,6-branch residues.

Enzymopathies Affecting this compound Metabolism

Deficiencies in the enzymes that metabolize this compound can lead to a range of inherited metabolic disorders, often characterized by impaired energy production and accumulation of glycogen or other metabolic intermediates.

Deficiencies in Glycogen Phosphorylase (e.g., Muscle and Liver Isoforms) and Biochemical Manifestations

Deficiencies in glycogen phosphorylase isoforms result in specific glycogen storage diseases (GSDs):

McArdle Disease (Glycogen Storage Disease Type V, GSDV) : This autosomal recessive disorder is caused by mutations in the PYGM gene, leading to a deficiency of myophosphorylase (muscle glycogen phosphorylase). wikipedia.orgmdpi.comnih.gov

Biochemical Manifestations : The inability to break down glycogen in muscle cells prevents the utilization of glycogen as an energy source during physical activity. wikipedia.orgmdpi.com This leads to an accumulation of glycogen within muscle tissues and impaired muscle contraction. Patients experience exercise intolerance, muscle pain, cramps, and early fatigue. wikipedia.org

Hers Disease (Glycogen Storage Disease Type VI, GSDVI) : This condition is caused by mutations in the PYGL gene, resulting in a deficiency of liver glycogen phosphorylase. fishersci.fiwikipedia.orgnih.govwikipedia.org

Biochemical Manifestations : The impaired breakdown of liver glycogen leads to an inability to release glucose into the bloodstream, particularly during fasting or periods of high glucose demand. fishersci.fiwikipedia.orgwikipedia.org This can result in moderate hypoglycemia, mild ketosis, and hepatomegaly (enlarged liver) due to glycogen accumulation in liver cells. fishersci.fiwikipedia.orgnih.gov

Phosphoglucomutase Deficiencies and Related Metabolic Alterations

Phosphoglucomutase 1 (PGM1) deficiency , previously known as Glycogen Storage Disease Type XIV (GSD XIV), is now reclassified as a congenital disorder of glycosylation (PGM1-CDG). wikipedia.orgfishersci.fi It is an autosomal recessive disorder caused by biallelic pathogenic variants in the PGM1 gene.

Metabolic Alterations : PGM1 deficiency impacts multiple crucial metabolic pathways due to its role in interconverting this compound and glucose 6-phosphate. fishersci.fi This includes glycolysis, glycogenolysis, glycogenesis, and critically, protein N-linked glycosylation. fishersci.fi The deficiency leads to an imbalance in glucose metabolism, affecting the supply levels of UDP-glucose and UDP-galactose, which are necessary for proper protein and lipid glycosylation.

Clinical and Biochemical Manifestations : The clinical spectrum is highly heterogeneous, ranging from primary myopathic phenotypes to multisystem involvement. fishersci.fi Common manifestations include hypoglycemia (often due to hyperinsulinism in infants), liver dysfunction, growth delay, exercise intolerance, and dilated cardiomyopathy. fishersci.fi Abnormal protein glycosylation is a hallmark of PGM1-CDG. fishersci.fi

Other Enzyme Deficiencies Impacting this compound Flux

Beyond glycogen phosphorylase and phosphoglucomutase, other enzyme deficiencies can indirectly or directly affect this compound flux:

UDP-glucose Pyrophosphorylase (UGPase) Deficiencies : While rare as a primary clinical disorder, a deficiency in UGPase would impair the conversion of this compound and UTP into UDP-glucose. This would directly affect glycogen synthesis, as UDP-glucose is the activated precursor, and also impact glycosylation pathways that rely on UDP-glucose and its derivatives. Such deficiencies could lead to impaired glycogen storage and a range of issues related to abnormal protein glycosylation.

ADP-glucose Pyrophosphorylase (GlgC) Deficiencies : In bacteria, deficiencies in GlgC, encoded by the glgC gene, severely impair glycogen accumulation. As GlgC catalyzes the first committed step in bacterial glycogen synthesis (formation of ADP-glucose from this compound), its absence prevents the efficient storage of glucose as glycogen. This highlights the critical role of this compound in initiating glycogen synthesis in various organisms.

Analytical Methodologies for Glucose 1 Phosphate Research

Spectrophotometric and Enzymatic Assays

Spectrophotometric and enzymatic assays are widely used for the detection and quantification of G1P due to their simplicity, specificity, and relatively low cost. A common approach involves a coupled enzyme assay, where G1P is sequentially converted into a detectable product.

The principle of such assays often relies on the enzyme phosphoglucomutase (PGM), which catalyzes the reversible isomerization of glucose 1-phosphate to glucose 6-phosphate (G6P) wikipedia.orgbmrb.iowikipedia.org. This reaction typically requires glucose 1,6-bisphosphate as a cofactor wikipedia.orgwikipedia.org. The newly formed G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH) in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+). This oxidation step produces 6-phosphogluconate and reduced nicotinamide adenine dinucleotide phosphate (NADPH) wikipedia.orgwikipedia.orgshodex.comontosight.ainih.gov. The increase in NADPH concentration, which absorbs light at 340 nm, can be monitored spectrophotometrically fishersci.canih.gov. Alternatively, the NADPH can reduce a colorless probe to a colored product, allowing for colorimetric detection at 450 nm, or a fluorometric probe for detection at excitation/emission wavelengths of 535/587 nm wikipedia.orgwikipedia.orgshodex.comontosight.ainih.gov.

These coupled enzymatic assays are highly sensitive and specific for G1P. For instance, some commercial assay kits can detect G1P concentrations ranging from 1 µM to 10 mM wikipedia.org. They are suitable for various biological samples, including animal tissues and cell cultures wikipedia.org.

Table 1: Key Enzymes and Cofactors in Spectrophotometric/Enzymatic G1P Assays

Compound/EnzymeRole in Assay
This compound (G1P)Analyte
Phosphoglucomutase (PGM)Catalyzes G1P to Glucose 6-phosphate (G6P) conversion wikipedia.orgbmrb.iowikipedia.org
Glucose 1,6-bisphosphateCofactor for PGM wikipedia.orgwikipedia.org
Glucose-6-phosphate dehydrogenase (G6PDH)Oxidizes G6P to 6-phosphogluconate, reducing NADP+ to NADPH wikipedia.orgwikipedia.orgshodex.comontosight.ainih.gov
NADP+Electron acceptor, converted to NADPH wikipedia.orgnih.govwikidata.org
NADPHProduct measured spectrophotometrically (340 nm) or via colorimetric/fluorometric probes fishersci.cawikipedia.orgecsci.co.krnih.govuni.lu

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating G1P from complex biological matrices and for its accurate quantification, especially when distinguishing it from other phosphorylated sugars.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of polar compounds like G1P. Ion-exchange HPLC is particularly effective for analyzing phosphorylated saccharides, including this compound, glucose 6-phosphate, and fructose (B13574) 6-phosphate shodex.comshodexhplc.com. Columns such as Asahipak NH2P-50 4E, operating in ion-exchange mode, have been successfully employed for this purpose shodex.comshodexhplc.com. Lower concentrations of phosphate buffer as the mobile phase can enhance retention and improve separation shodex.comshodexhplc.com.

In some applications, HPLC is coupled with enzymatic assays. For instance, UDP-glucose, which is synthesized in the presence of this compound, can be detected at 260 nm after separation on a strong anion-exchange column nih.gov. This demonstrates the utility of HPLC in quantifying products of enzymatic reactions involving G1P. Mixed-mode anion-exchange columns, such as Newcrom B, have also been shown to effectively separate G1P and G6P sielc.com.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for metabolite analysis, including sugar phosphates. However, due to the high polarity and low volatility of sugar phosphates like G1P, derivatization is a prerequisite for GC-MS analysis nih.govajrsp.comfrontiersin.orgnih.govmdpi.com.

A common two-step derivatization procedure involves methoxylamination, where the oxygen atom of carbonyl groups is replaced with methoxyamine, followed by silylation, which introduces trimethylsilyl (B98337) (TMS) groups to replace acidic hydrogens on hydroxyl and phosphate groups nih.govajrsp.comfrontiersin.orgnih.govmdpi.com. Reagents like methoxyamine hydrochloride in pyridine (B92270) and N-methyl-N-trimethylsilylation (MSTFA) or bis(trimethylsilyl)trifluoroacetamide are typically used for this purpose nih.govajrsp.comfrontiersin.orgnih.govmdpi.com.

GC-MS analysis after derivatization allows for the separation of glucose phosphates, including G1P, based on their unique retention times and mass fragmentation patterns nih.govajrsp.com. The limit of detection in split mode for glucose phosphates can be as low as 10 fmol, with a dynamic range extending from 10 fmol to 1 µmol, making it a highly sensitive method for metabolomics applications nih.gov.

Table 2: Derivatization Strategy for GC-MS Analysis of Glucose Phosphates

Derivatization StepReagent(s)Purpose
1. MethoxylaminationMethoxyamine hydrochloride in pyridineReplaces carbonyl oxygen with methoxyamine to form methoxime derivatives, increasing volatility nih.govajrsp.comnih.govmdpi.com
2. SilylationN-methyl-N-trimethylsilylation (MSTFA) or Bis(trimethylsilyl)trifluoroacetamideIntroduces trimethylsilyl groups to hydroxyl and phosphate groups, further increasing volatility nih.govajrsp.comnih.govmdpi.com

Mass Spectrometry-Based Approaches for Sensitive Quantification

Mass spectrometry (MS) offers unparalleled sensitivity for the quantification of metabolites, particularly in small-volume samples or at low concentrations.

For the sensitive and accurate quantification of metabolites in single cells, microwell-based nanoliter droplet microextraction-mass spectrometry has emerged as a significant advancement ajrsp.comresearchgate.net. This innovative method combines microwell arrays with droplet microextraction and mass spectrometry ajrsp.comresearchgate.net. The microwell array serves to confine both single cells and the extraction solvent within a defined space, which is crucial for preventing the irregular spread of trace internal standard solutions during microextraction. This confinement significantly enhances the precision and accuracy of quantification in extremely small-volume single-cell samples ajrsp.comresearchgate.net.

This technique has been successfully applied to detect and quantify glucose-phosphate (which includes G1P and G6P) in single cells ajrsp.comresearchgate.net. The calibration curve for glucose-phosphate demonstrated a wide linear range, from attomoles (10^-18 mol) to femtomoles (10^-15 mol) ajrsp.comresearchgate.net. This high sensitivity makes the method valuable for investigating subtle metabolic changes, such as the alterations in glucose-phosphate levels in single K562 cells after stimulation with 2-deoxy-d-glucose (B1664073) ajrsp.comresearchgate.net. The robust quantitative capabilities of this method hold great promise for studying drug mechanisms of action and resistance at the single-cell level ajrsp.comresearchgate.net.

Isotopic Labeling Techniques for Metabolic Flux Analysis

Isotopic labeling techniques, often coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, are indispensable for understanding metabolic flux—the rates at which metabolites are interconverted in a metabolic network. By introducing stable isotopes (e.g., 13C, 2H) into a specific precursor molecule, researchers can trace the flow of labeled atoms through metabolic pathways and quantify the rates of individual reactions.

While specific detailed research findings on isotopic labeling of G1P itself for metabolic flux analysis were not extensively detailed in the search results, G1P's central role in glycogen (B147801) metabolism and its interconversion with glucose 6-phosphate make it a critical node for such studies. For instance, the conversion of glucose 6-phosphate to 6-phosphogluconic acid, a reaction often used in G1P assays, involves the consumption of NADP+ and production of NADPH, which can be monitored in metabolic studies using isotopic tracers to understand carbon flow through the pentose (B10789219) phosphate pathway or glycolysis frontiersin.org. By introducing uniformly or specifically labeled glucose (e.g., [U-13C]glucose), the isotopic enrichment of G1P and its downstream metabolites can be measured, providing insights into glycogen synthesis and breakdown rates, as well as the contribution of G1P to other pathways. Such analyses are crucial for dissecting the complexities of carbohydrate metabolism in various physiological and pathological states.

Future Research Directions and Unanswered Questions

Elucidating Novel Regulatory Mechanisms

The precise control of G1P levels is critical for maintaining metabolic balance. While allosteric regulation of key enzymes like ADP-glucose pyrophosphorylase (ADP-Glc PPase or GlgC) by molecules such as fructose-1,6-bisphosphate (Fru-1,6-bisP) and phosphoenolpyruvate (B93156) (PEP) has been identified, further research is needed to fully elucidate the intricate network of regulatory mechanisms. For instance, Fru-1,6-bisP has been shown to significantly increase the catalytic efficiency of ADP-Glc PPase towards ATP and G1P, suggesting a sophisticated mechanism for substrate selection frontiersin.org. In Mycobacterium tuberculosis, ADP-glucose pyrophosphorylase is allosterically activated by PEP and glucose-6-phosphate, highlighting species-specific regulatory differences that warrant further investigation across diverse organisms nih.gov.

The antagonistic interplay between activators like 3-phosphoglycerate (B1209933) (3-PGA) and inhibitors such as inorganic phosphate (B84403) (Pi) on enzymes like GlgC in cyanobacteria reveals a tight metabolite-level regulation that dictates glycogen (B147801) formation in response to carbon and energy fluctuations researchgate.netnih.gov. Understanding these complex interactions, including potential synergistic or antagonistic effects of multiple metabolites, will be crucial. Furthermore, the role of post-translational modifications, beyond phosphorylation, in modulating the activity and localization of G1P-metabolizing enzymes represents a significant research gap frontiersin.org. For example, phosphoglucomutase 1 (PGM1), which interconverts G1P and glucose 6-phosphate (G6P), is known to be down-regulated in hepatocellular carcinoma, impacting glucose trafficking towards glycolysis and tumor progression, suggesting that its expression is under a novel regulatory mechanism that could be explored further plos.org.

Exploring Glucose 1-Phosphate's Role in Emerging Signaling Pathways

Beyond its established metabolic functions, G1P is increasingly recognized for its potential involvement in cellular signaling. Recent findings indicate that G1P, derived from glycogenolysis, can allosterically induce glucose-6-phosphate dehydrogenase (G6PD) binding to glycogen, leading to liquid-liquid phase separation and the recruitment of pentose (B10789219) phosphate pathway (PPP) enzymes. This compartmentalized reaction cascade is crucial for reactive oxygen species (ROS) clearance in CD8+ memory T cells and inflammatory macrophages, suggesting G1P acts as a signaling molecule in redox homeostasis and immune cell function nih.gov. This novel role opens up avenues for exploring G1P as an antitumor immunotherapeutic agent nih.gov.

While UDP-glucose, derived from G1P, is well-established as an extracellular signaling molecule in animals, its role in plants is still emerging, with studies suggesting its involvement in biomass accumulation, growth, development, and programmed cell death frontiersin.org. The cooperative inhibition of SnRK1 (SNF1-related protein kinase 1) by G1P in combination with trehalose (B1683222) 6-phosphate (T6P) in plants points to a complex interplay in sugar signaling pathways that requires further elucidation rothamsted.ac.ukoup.com. Future research should aim to identify novel G1P sensors or receptors, similar to how hexokinase 1 (HXK1) acts as a glucose sensor frontiersin.orgbiologists.com, and delineate the downstream signaling cascades activated by G1P across different biological systems. The interplay between G1P levels and other signaling molecules, such as Ca2+ and various protein kinases and phosphatases, also warrants in-depth investigation nih.govoup.com.

Structural and Mechanistic Insights into Underexplored Enzymes

Despite significant progress in understanding the structure and mechanism of key G1P-metabolizing enzymes, such as phosphoglucomutase (PGM) and ADP-glucose pyrophosphorylase (GlgC), many enzymes involved in G1P metabolism remain underexplored nih.gov. For instance, glucose-1-phosphate thymidylyltransferase (RmlA), which catalyzes the synthesis of dTDP-d-glucose from G1P and dTTP, is a crucial enzyme in bacterial cell wall biosynthesis and a potential drug target nih.govembopress.orgacs.orgfrontiersin.org. While its homotetrameric structure and catalytic mechanism involving precise substrate positioning have been elucidated, further structural studies on its various complexes and with novel inhibitors could provide a platform for designing new antibiotics nih.govembopress.org.

Advanced Analytical Techniques for In Vivo this compound Dynamics

Current methods for G1P quantification often rely on in vitro assays or techniques that provide a snapshot of metabolite levels researchgate.netnih.govoup.com. However, understanding the dynamic fluctuations of G1P in vivo is crucial for comprehending its physiological roles and regulatory networks. Advanced analytical techniques are needed to enable real-time, spatially resolved monitoring of G1P.

Techniques such as liquid chromatography-mass spectrometry (LC-MS) have shown enhanced selectivity and sensitivity for phosphorylated sugars, including G1P, at femtomole levels, which is vital for detailed research findings oup.com. However, challenges remain in distinguishing G1P from its isomers and other biological components in complex biological matrices oup.com. The development of genetically encoded fluorescent biosensors for G1P, similar to those for inorganic phosphate or glucose frontiersin.orgnih.govresearchgate.net, would allow for non-invasive, real-time tracking of G1P dynamics within living cells and tissues. Integrating such sensors with advanced imaging modalities like fluorescence microscopy or magnetic resonance imaging (MRI) could provide unprecedented spatial and temporal resolution of G1P metabolism in various physiological and pathological contexts wpmucdn.comnih.gov. Furthermore, combining these techniques with stable isotope tracing and fluxomics approaches will enable a deeper understanding of metabolic flux through G1P-related pathways in vivo, providing detailed research findings on its dynamic regulation oup.comnih.gov.

Q & A

Q. What experimental methods are used to quantify glucose 1-phosphate (G1P) in cellular systems?

G1P levels can be measured via enzymatic assays coupled with spectrophotometric or fluorimetric detection. For example, phosphoglucomutase (PGM) activity assays track the interconversion of G1P and glucose 6-phosphate (G6P) by monitoring NADPH production using glucose-6-phosphate dehydrogenase (G6PDH) . Metabolomic approaches, such as LC-MS or GC-MS, enable absolute quantification of G1P in complex biological matrices, as demonstrated in fission yeast strains where α-D-glucose 1-phosphate accumulation was linked to perturbed glucose uptake . Protein quantification for these assays can utilize the Bradford method, which is sensitive to microgram-level protein concentrations .

Q. How is this compound integrated into central carbohydrate metabolism?

G1P is a key intermediate in glycogen synthesis and the Leloir pathway. In glycogen biosynthesis, phosphoglucomutase converts G6P to G1P, which is then activated to UDP-glucose via UDP-glucose pyrophosphorylase (UGPase) using UTP . In galactose metabolism, galactose 1-phosphate uridylyltransferase (GALT) transfers a UMP group from UDP-glucose to galactose 1-phosphate, generating G1P and UDP-galactose . Methodologically, isotopic labeling (e.g., ¹⁴C-galactose) can trace G1P flux in these pathways .

Q. What enzymatic assays are used to study phosphoglucomutase (PGM) activity?

PGM activity is assayed by monitoring the equilibrium between G1P and G6P. A common approach involves incubating G1P with PGM and coupling the reaction to G6PDH, which reduces NADP⁺ to NADPH, measurable at 340 nm . The equilibrium constant (K_eq ≈ 17) can be experimentally determined using high-performance anion-exchange chromatography (HPAEC) to separate and quantify phosphorylated sugars .

Advanced Research Questions

Q. How can structural biology resolve contradictions in ligand-binding modes of enzymes interacting with G1P?

X-ray crystallography has been pivotal in studying conformational changes induced by G1P derivatives. For example, in glycogen phosphorylase b, phosphorylated ligands like this compound stabilize the R-state by forming distinct interactions with catalytic residues, as shown by refined structures with crystallographic R-factors <19% . Computational methods, such as molecular dynamics simulations, rationalize divergent phosphate conformations and binding affinities . Comparative studies using T-state inhibitors (e.g., α-D-glucose) versus R-state stabilizers (e.g., glucose 1-methylenephosphonate) further clarify allosteric regulation .

Q. What strategies address discrepancies in G1P accumulation phenotypes observed in metabolic studies?

In Schizosaccharomyces pombe, G1P accumulation in hexose transporter deletion strains (ASP3894) did not correlate with phosphoglucomutase gene expression, suggesting post-transcriptional regulation . Resolving such contradictions requires multi-omics integration:

  • Metabolomics (e.g., HPAEC-PAD) to quantify G1P levels.
  • Transcriptomics to assess gene expression of upstream/downstream enzymes.
  • Enzyme activity assays (e.g., UGPase kinetic parameters) to validate functional impacts .

Q. How are enzyme kinetic parameters optimized for G1P-utilizing pathways in drug discovery?

For Streptococcus pneumoniae GalU, a critical enzyme in capsule biosynthesis, Km values for G1P (0.19 mM) and UTP (0.24 mM) were determined using coupled assays with pyrophosphatase to drive the reaction toward UDP-glucose synthesis . Optimal activity (pH 8–8.5, Mg²⁺-dependent) was established via buffer screening. Structural characterization of GalU’s active site (pI 4.23) further guides inhibitor design targeting UDP-glucose binding pockets .

Q. What advanced techniques elucidate G1P’s role in nucleotide sugar biosynthesis?

GDP-D-erythro-α-D-gluco-octose biosynthesis in Streptomyces involves LmbO, which utilizes α-G1P and GTP. Activity assays with refolded LmbO and α-G1P, followed by HPLC coinjection with GDP-D-α-glucose standards, confirmed product identity via retention time matching . Isotopic labeling (³²P-G1P) or mass spectrometry can further track incorporation into nucleotide sugars .

Methodological Considerations

  • Enzyme Purification : GalU purification involves ammonium sulfate precipitation and ion-exchange chromatography, critical for obtaining homogenous samples for kinetic studies .
  • Fluorimetric Assays : NADPH fluorescence (ex: 340 nm, em: 460 nm) enables sensitive detection of G1P in GALT deficiency diagnostics .
  • Chromatographic Separation : Ethanol-ammonia solvent systems resolve cyclic phosphates and G1P derivatives, as shown in early chromatographic studies (Rf = 0.27 for G1P) .

Key Research Findings

  • Metabolic Flux : G1P accumulation inversely correlates with glucose uptake efficiency in yeast, independent of transporter gene expression .
  • Enzyme Specificity : GalU exclusively utilizes this compound, not ADP-/TDP-glucose, highlighting substrate specificity in capsule biosynthesis .
  • Structural Insights : Phosphorylated G1P derivatives stabilize distinct enzyme conformations, influencing catalytic cycles in glycogen metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.